molecular formula C19H17N3O2S B14161577 4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide CAS No. 4888-06-6

4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide

Katalognummer: B14161577
CAS-Nummer: 4888-06-6
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: SVJQMMYDUVJOOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a phenyldiazenyl group. The compound’s molecular formula is C13H14N2O2S, and it has a molecular weight of approximately 262.33 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide typically involves the following steps:

    Diazotization Reaction: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a sulfonamide derivative, such as 4-methylbenzenesulfonamide, under basic conditions to form the desired product.

The reaction conditions often include maintaining a low temperature (0-5°C) during the diazotization step to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the azo group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide is unique due to its combination of a sulfonamide group and an azo group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

4888-06-6

Molekularformel

C19H17N3O2S

Molekulargewicht

351.4 g/mol

IUPAC-Name

4-methyl-N-(4-phenyldiazenylphenyl)benzenesulfonamide

InChI

InChI=1S/C19H17N3O2S/c1-15-7-13-19(14-8-15)25(23,24)22-18-11-9-17(10-12-18)21-20-16-5-3-2-4-6-16/h2-14,22H,1H3

InChI-Schlüssel

SVJQMMYDUVJOOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.